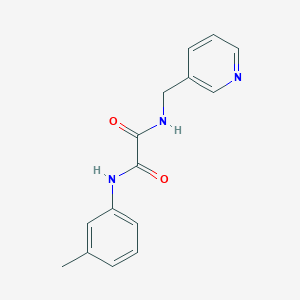
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various preclinical studies.
Wirkmechanismus
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide exerts its inhibitory effects by binding to the active site of LSD1 and HDAC enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to the accumulation of acetylated histones and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of LSD1 and HDAC enzymes by N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide has been shown to have several biochemical and physiological effects. It leads to the upregulation of tumor suppressor genes, the downregulation of oncogenes, and the induction of apoptosis in cancer cells. It also reduces inflammation and oxidative stress in Alzheimer's disease and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide in lab experiments is its potency and selectivity. It has been found to be highly effective in inhibiting LSD1 and HDAC enzymes, with minimal off-target effects. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide. One direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more soluble derivatives of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide could improve its efficacy and make it more suitable for use in various experimental settings.
Synthesemethoden
The synthesis method of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide involves a multi-step process. The first step is the synthesis of 3-methylbenzaldehyde, which is then reacted with pyridine-3-carboxaldehyde to form 3-(3-pyridyl)prop-2-enal. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(3-pyridyl)-N-hydroxyprop-2-enamide. Finally, this compound is reacted with 3-methylbenzoyl chloride to form N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide.
Wissenschaftliche Forschungsanwendungen
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide has been found to be a potent inhibitor of various enzymes that play a crucial role in cancer progression, such as lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC). It has also shown potential in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-6-13(8-11)18-15(20)14(19)17-10-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDFQJVQJJUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

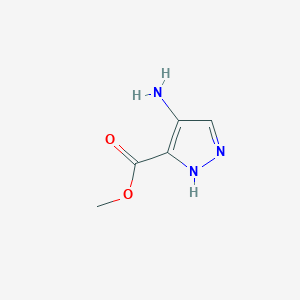

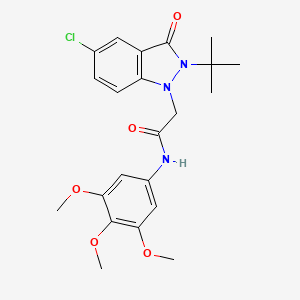
![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)

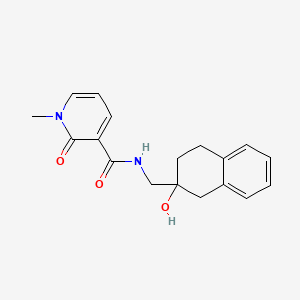
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
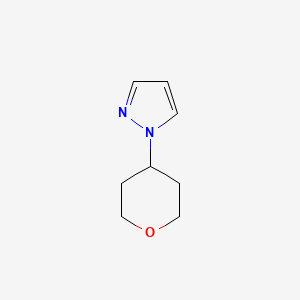
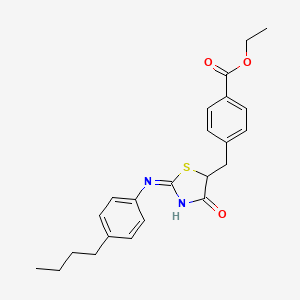
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)